N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C17H18N4OS2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-11(2)8-15-20-21-17(24-15)19-14(22)9-13-10-23-16(18-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,21,22) |
InChI Key |
LLANHSRFSDRJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioureas or thioamides.
Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the appropriate intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, etc.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, etc.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like DMF, DMSO, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural similarities with other 1,3,4-thiadiazole-acetamide derivatives, differing primarily in substituents on the thiadiazole and thiazole rings. Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects on Bioactivity: The benzylthio group in compound 5h enhances anticonvulsant efficacy, likely due to increased lipophilicity and blood-brain barrier penetration . Sulfanyl (e.g., compound 63) and nitrophenylamino (compound 3) substituents correlate with cytotoxic and Akt-inhibitory activities, respectively, suggesting target-specific interactions .
- Physicochemical Stability : Higher melting points (e.g., 168–170°C for 5g ) are associated with rigid substituents like ethylthio, which may improve thermal stability and crystallinity .
Anticancer Activity
- Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide) demonstrated cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values comparable to doxorubicin .
- Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) induced apoptosis in glioma cells via Akt inhibition (92.36%), outperforming analogs with less electron-withdrawing groups .
Anticonvulsant Activity
- 5h and 5g showed 100% protection in maximal electroshock (MES) models, attributed to their hydrophobic benzothiazole domains and acetamide linkages, which mimic phenytoin’s mechanism .
Structural Insights from Docking Studies
- Molecular docking of compound 3 revealed π-π interactions and hydrogen bonds with Akt’s active site, explaining its high inhibitory potency .
- The phenyl-thiazole moiety in the target compound is hypothesized to bind kinase domains via similar interactions, though experimental validation is pending .
Biological Activity
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a thiazole moiety, which are known for their diverse biological activities. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.
- Disruption of Cellular Functions : The compound may affect processes such as DNA replication and protein synthesis.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. Notably:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant antiproliferative effects against human cancer cell lines such as K562 (chronic myelogenous leukemia), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC50 values ranged from 0.28 to 10 μg/mL across different studies, indicating promising anticancer potential .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Antibacterial Effects : In vitro studies reported moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .
- Antifungal Properties : The compound has shown effectiveness against fungal strains including Aspergillus niger, suggesting its potential use in treating fungal infections .
Summary of Research Findings
| Activity | Cell Line/Organism | IC50/Effect |
|---|---|---|
| Anticancer | K562 (CML) | 7.4 µM |
| HCT116 (Colon cancer) | 3.29 µg/mL | |
| MCF-7 (Breast cancer) | 0.28 µg/mL | |
| Antibacterial | S. aureus | Moderate Activity |
| E. coli | Moderate Activity | |
| Antifungal | A. niger | Moderate Activity |
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- A study examining a series of 1,3,4-thiadiazole derivatives found that specific modifications led to enhanced cytotoxicity against multiple cancer cell lines .
- Another investigation into the SAR of thiadiazoles revealed that compounds with certain substituents exhibited significantly higher inhibitory activities compared to standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
